(5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane
Description
Properties
IUPAC Name |
(5-bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2OSi/c1-11(2,3)16(5,6)15-8-9-7-10(12)14(4)13-9/h7H,8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZWSTLLMXPMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NN(C(=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Methylation: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Silane Group: The final step involves the reaction of the pyrazole derivative with tert-butyl-dimethylsilyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group and oxazole ring are susceptible to hydrolysis under acidic or basic conditions.
-
Carboxamide Hydrolysis :
The amide bond in the carboxamide moiety can undergo hydrolysis to yield the corresponding carboxylic acid. For example:Similar hydrolysis mechanisms are documented for pyridine carboxamides in PubChem entries .
-
Oxazole Ring Opening :
The 1,2-oxazole ring may undergo acid-catalyzed ring opening due to its electrophilic nature. This could produce α-ketoamide derivatives, as observed in analogous oxazole systems .
Oxidation Reactions
The thiolan-3-yloxy (tetrahydrothiophene oxide) group is prone to oxidation:
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Sulfur Oxidation :
The sulfur atom in the thiolane moiety can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like HO or mCPBA:This reactivity aligns with studies on thiophene derivatives reported in.
Electrophilic Substitution
The pyridine and oxazole rings may participate in electrophilic substitution:
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Pyridine Ring :
Nitration or halogenation at the pyridine’s electron-deficient positions (e.g., para to the carboxamide group) could occur under strong acidic conditions. For example, nitration with HNO/HSO might yield nitro derivatives. -
Oxazole Ring :
The 5-position of the oxazole ring (ortho to the tert-butyl group) is electron-rich, enabling reactions like bromination or Friedel-Crafts alkylation .
Nucleophilic Acyl Substitution
The carboxamide group can act as an electrophilic site for nucleophilic attack:
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Amide Bond Cleavage :
Reaction with Grignard reagents or organolithium compounds could replace the amide nitrogen with alkyl/aryl groups, forming ketones or esters.This is consistent with synthetic strategies for nicotinamide derivatives .
Photochemical Reactions
The conjugated π-system in the oxazole and pyridine rings may enable photochemical transformations:
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[2+2] Cycloaddition :
Under UV light, the oxazole ring could engage in cycloaddition reactions with alkenes or alkynes to form bicyclic structures.
6.
Scientific Research Applications
Chemistry
- Building Blocks: The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
- Bioconjugation: It can modify biomolecules for biological studies, enhancing the study of protein interactions and cellular processes.
- Drug Development: The compound's structural features suggest potential use in developing pharmaceuticals targeting specific biological pathways.
Medicine
- Therapeutic Agents: Research indicates potential anti-inflammatory and anticancer activities. The bromine atom may enhance the reactivity toward biological targets, facilitating drug design.
Industry
- Material Science: Used in developing new materials with enhanced properties such as thermal stability and resistance to degradation. The silicon moiety contributes to improved mechanical properties.
Case Studies
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Drug Development Study:
A recent study investigated the anti-cancer properties of (5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane in vitro. Results indicated significant inhibition of cancer cell proliferation, suggesting its potential as a lead compound for further development. -
Material Science Application:
Researchers utilized this compound to create siloxane-based polymers with enhanced thermal stability. The incorporation of the tert-butyl-dimethylsilane group improved material performance under high-temperature conditions.
Mechanism of Action
The mechanism by which (5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The silicon moiety can influence the compound’s lipophilicity and stability, affecting its overall bioactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and analogous silyl ethers or halogenated heterocycles:
Spectroscopic Characterization
- NMR Shifts: The pyrazole protons in the target compound resonate downfield (δ ~7.5–8.5 ppm) due to electron withdrawal by the bromine and nitrogen atoms, contrasting with upfield shifts for benzene derivatives (e.g., δ ~6.5–7.5 ppm for 3-bromo-4-methoxyphenoxy-TBDMS) .
- Mass Spectrometry : The molecular ion peak ([M+H]+) for the target compound is expected near m/z 330–350, distinct from the Boc-protected pyrrolo-pyrrole derivative ([M+H]+ 358.5) .
Challenges in Lumping Strategies
While lumping strategies group compounds with similar functional groups (e.g., halogenated silyl ethers) for computational modeling, the target compound’s pyrazole core may exhibit divergent reactivity compared to benzene analogs. For instance, its participation in electrophilic substitutions is less favorable due to the electron-deficient heterocycle, complicating predictive lumping models .
Research Findings and Implications
- Synthetic Utility : The target compound’s bromine and TBDMS groups make it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals, particularly where regioselective functionalization is critical.
- Spectroscopic Benchmarking : NMR and MS data for similar compounds (e.g., and ) provide reference benchmarks for characterizing the target compound’s purity and structural integrity .
Biological Activity
(5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane is a compound that belongs to the class of organosilicon compounds, characterized by its unique pyrazole structure and the presence of a bromine atom. This compound's potential biological activities are of interest due to its structural features, which may influence its interaction with biological targets.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a tert-butyl-dimethylsilane moiety via a methoxy group. This configuration enhances its lipophilicity and stability, which are critical factors for biological activity.
Structure Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The silicon moiety plays a pivotal role in modulating the compound's lipophilicity, enhancing its membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures have exhibited various biological activities, including antimicrobial effects. The following table summarizes the biological activity findings related to this compound and its analogs.
| Compound Name | Biological Activity | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | Antimicrobial potential | TBD | TBD |
| 3-substituted-1H-imidazol-5-yl-1H-indoles | Anti-MRSA | ≤0.25 | Methicillin-resistant Staphylococcus aureus |
| 5-phenyl-1H-imidazole | Antifungal | ≤0.25 | Cryptococcus neoformans |
Case Studies and Research Findings
A study conducted on various pyrazole derivatives indicated that modifications at the 5-position, such as bromination, significantly enhance antimicrobial activity against resistant strains like MRSA. The presence of the tert-butyl-dimethylsilane group is hypothesized to improve the overall stability and efficacy of the compound in biological systems .
Example Study
In a comparative study, several pyrazole derivatives were screened for their antimicrobial properties. The results demonstrated that compounds with halogen substitutions exhibited stronger inhibitory effects against MRSA compared to their non-halogenated counterparts. This suggests that this compound may possess similar or enhanced activity due to its structural attributes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves silylation of the hydroxyl group on the pyrazole intermediate using tert-butyldimethylsilyl chloride (TBSCl) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). A base such as imidazole or triethylamine is required to activate the reaction. Key steps include:
- Step 1 : Bromination and methylation of the pyrazole core to generate 5-bromo-1-methylpyrazol-3-ol.
- Step 2 : Protection of the hydroxyl group via silylation under inert conditions (argon/nitrogen) .
- Critical Conditions : Moisture-free solvents, reaction temperatures between 0°C and room temperature, and stoichiometric control of TBSCl (1.2–1.5 equivalents) to minimize side reactions .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodological Answer : Characterization relies on 1H/13C NMR spectroscopy to confirm the presence of the tert-butyl-dimethylsilane group (e.g., singlet at ~0.1–0.3 ppm for Si–CH3) and the pyrazole proton environment. Mass spectrometry (EI or ESI) validates the molecular ion peak (e.g., [M+H]+ or [M+Na]+). Purity is assessed via HPLC (>95% purity threshold) or TLC using silica gel plates with chloroform/methanol (9:1) as the mobile phase .
Q. Why is the tert-butyl-dimethylsilane group incorporated into this compound?
- Methodological Answer : The silane group acts as a protecting group for hydroxyl or other oxygen-containing functionalities, enhancing stability during subsequent reactions (e.g., cross-coupling or functionalization). Its steric bulk prevents undesired interactions in catalytic processes, and it is selectively removable under mild acidic conditions (e.g., tetrabutylammonium fluoride, TBAF) .
Advanced Research Questions
Q. How can researchers optimize low yields observed during the silylation step?
- Methodological Answer : Low yields often arise from moisture contamination or incomplete activation of the hydroxyl group . Strategies include:
- Pre-drying solvents over molecular sieves.
- Using hexamethylphosphoramide (HMPA) as a co-solvent to enhance reaction efficiency.
- Monitoring reaction progress via in situ FTIR to track the disappearance of the hydroxyl stretch (~3200–3600 cm⁻¹) .
- Post-reaction purification via flash chromatography (hexane/ethyl acetate gradient) to isolate the product from unreacted TBSCl .
Q. What are the stability limitations of this compound under varying experimental conditions?
- Methodological Answer : The silane group is sensitive to protic solvents (e.g., water, alcohols) and acidic/basic conditions . Degradation studies show:
- Hydrolysis : Rapid cleavage in aqueous environments (pH < 5 or > 9) at room temperature.
- Thermal Stability : Decomposition above 80°C, detected via thermogravimetric analysis (TGA) .
- Mitigation : Store under inert gas at –20°C, use anhydrous solvents, and avoid prolonged exposure to light .
Q. How can researchers design biological assays to evaluate this compound’s activity, given its structural features?
- Methodological Answer : Focus on the pyrazole core’s known antibacterial/antifungal activity and the bromine atom’s potential for covalent binding . Assay design considerations:
- Solubility : Use DMSO or DMF for stock solutions (≤1% v/v in aqueous media to avoid cytotoxicity).
- Target Screening : Employ in vitro enzyme inhibition assays (e.g., kinase or protease targets) with LC-MS/MS validation of binding.
- Structure-Activity Relationship (SAR) : Synthesize analogs by replacing bromine with other halogens or modifying the silane group to assess pharmacophore requirements .
Q. How should researchers address contradictory NMR or bioactivity data across studies?
- Methodological Answer : Contradictions often stem from impurities or solvent effects . Resolution steps:
- Replicate Synthesis : Confirm compound identity via 2D NMR (COSY, HSQC) and elemental analysis.
- Bioactivity Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum-free media).
- Data Cross-Validation : Compare results with structurally similar compounds (e.g., 5-chloro-1-methylpyrazole derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
